![molecular formula C21H14BrFN4O2S B11598866 (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H14BrFN4O2S and its molecular weight is 485.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one , also known by its CAS number 577983-58-5 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H14BrFN4O2S , with a molecular weight of approximately 485.3 g/mol . The structure includes a thiazolo-triazole moiety which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. The compound was evaluated for its antimicrobial activity using standard disc diffusion methods against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess moderate to strong antibacterial activity, similar to known antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer properties of thiazole and triazole derivatives have been well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Compounds in this class are known for their ability to scavenge free radicals and reduce oxidative stress in cellular systems . This activity is crucial for potential therapeutic applications in diseases related to oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolo-triazole framework can enhance potency and selectivity. For example:
Modification | Effect on Activity |
---|---|
Substitution on the 4-position of the phenyl ring | Increased potency against cancer cells |
Variation in halogen substituents | Altered antimicrobial efficacy |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may follow similar trends.
- Anticancer Activity : Research on related indole derivatives revealed significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values in the low micromolar range . This suggests that this compound could exhibit comparable efficacy.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. The compound was evaluated for its antimicrobial activity using standard disc diffusion methods against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess moderate to strong antibacterial activity, comparable to known antibiotics like ciprofloxacin .
Anti-inflammatory Properties
Research into the anti-inflammatory potential of this compound has been promising. In silico studies have indicated that derivatives containing thiazole and triazole structures can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's ability to inhibit COX-1 suggests it may provide therapeutic benefits in managing inflammatory conditions .
Synthesis and Characterization
The synthesis of (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves multi-step reactions that typically include the formation of the thiazole and triazole rings followed by functionalization with bromine and fluorine substituents. Analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a study published in Chemical Biology, researchers synthesized several derivatives of thiazole-triazole compounds and evaluated their antimicrobial efficacy against common pathogens. The results demonstrated that certain derivatives exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory properties of related compounds showed that they effectively reduced inflammation in animal models through inhibition of COX enzymes. The compound's structure was linked to its selectivity for COX-1 over COX-2, providing insights into its mechanism of action and paving the way for further exploration in therapeutic applications for inflammatory diseases .
Properties
Molecular Formula |
C21H14BrFN4O2S |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H14BrFN4O2S/c1-2-9-26-15-8-5-12(22)10-14(15)16(19(26)28)17-20(29)27-21(30-17)24-18(25-27)11-3-6-13(23)7-4-11/h3-8,10H,2,9H2,1H3/b17-16- |
InChI Key |
PJDWCIIGEIRSCB-MSUUIHNZSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O |
Origin of Product |
United States |
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